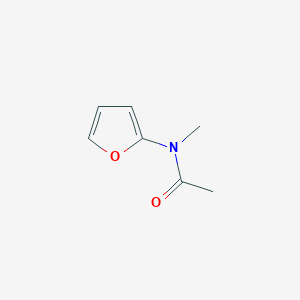

N-(Furan-2-yl)-N-methylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

62187-53-5 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

N-(furan-2-yl)-N-methylacetamide |

InChI |

InChI=1S/C7H9NO2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |

InChI Key |

UMMWIAMZNHBLDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=CC=CO1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N Furan 2 Yl N Methylacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a cornerstone for the characterization of N-(Furan-2-yl)-N-methylacetamide and related compounds. One-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, along with conformational studies, offer a comprehensive understanding of their structure and behavior in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For N-(furan-2-ylmethyl)acetamide , the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) protons, and the acetyl methyl protons. Specifically, the furan protons appear as doublets of doublets, reflecting their coupling with adjacent protons on the ring. The methylene protons adjacent to the nitrogen appear as a doublet, and the acetyl methyl protons resonate as a sharp singlet. acs.orguniovi.es The ¹³C NMR spectrum complements this by providing the chemical shifts for each unique carbon atom, including the carbonyl carbon of the amide group and the carbons of the furan ring. acs.orguniovi.es

A notable feature in the NMR spectra of some tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide , is the presence of two sets of signals. This duplication of peaks indicates a hindered rotation around the amide C-N bond, leading to the existence of stable Z (trans) and E (cis) rotamers in solution at room temperature. scielo.brresearchgate.net The energy barrier for this rotation is significant enough to allow for the observation of distinct signals for each conformer on the NMR timescale. scielo.bracs.org

The following table summarizes the ¹H and ¹³C NMR data for N-(furan-2-ylmethyl)acetamide and a related analogue.

| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-(furan-2-ylmethyl)acetamide | 7.35 (dd, 1H), 6.31 (dd, 1H), 6.22 (dd, 1H), 5.88 (br s, 1H), 4.42 (d, 2H), 2.00 (s, 3H) acs.orguniovi.es | 169.9 (C=O), 151.4 (C), 142.3 (CH), 110.6 (CH), 107.6 (CH), 36.7 (CH₂), 23.3 (CH₃) acs.orguniovi.es |

| N-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamide | 6.44 (br s, 1H), 6.16 (d, 1H), 6.12 (d, 1H), 4.51 (s, 2H), 4.33 (d, 2H), 3.15 (br s, 1H), 1.94 (s, 3H) acs.orguniovi.es | 170.4 (C=O), 154.0 (C), 151.3 (C), 108.7 (CH), 108.4 (CH), 57.3 (CH₂), 36.8 (CH₂), 23.2 (CH₃) acs.orguniovi.es |

Two-dimensional NMR techniques are instrumental in assigning the ¹H and ¹³C signals unambiguously, especially for complex molecules or those exhibiting conformational isomerism.

Heteronuclear Single Quantum Coherence (HSQC) experiments correlate the chemical shifts of protons directly bonded to carbon atoms. The use of a DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence within HSQC can further differentiate between CH, CH₂, and CH₃ groups. For instance, in the analysis of N-benzyl-N-(furan-2-ylmethyl)acetamide , HSQC-DEPT spectra were crucial in confirming the presence of the two rotamers by showing separate correlation peaks for the methylene and methyl groups of the Z and E isomers. scielo.brresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. youtube.com In the study of N-benzyl-N-(furan-2-ylmethyl)acetamide, HMBC-DEPT was used to establish the connectivity between the furan ring, the benzyl (B1604629) group, and the acetamide (B32628) moiety for both conformers. scielo.brresearchgate.net The correlation between the methylene protons and the carbonyl carbon, for example, is a key indicator of the amide structure.

The restricted rotation around the amide bond in tertiary amides like this compound and its analogues gives rise to distinct conformers that can be studied by NMR. The relative populations of the cis and trans conformers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

In the case of N-benzyl-N-(furan-2-ylmethyl)acetamide , a combination of NMR spectroscopy and DFT calculations was employed to investigate its conformational behavior in chloroform. scielo.brresearchgate.net The study revealed the presence of a hindered cis(E) - trans(Z) rotational equilibrium. scielo.brresearchgate.net DFT calculations predicted several stable conformations for both the Z and E isomers, and the calculated NMR chemical shifts for the most abundant conformers were in good agreement with the experimental data. scielo.brresearchgate.net

For other N-aryl-N-methyl amides, such as N-(2-azulenyl)-N-methylacetamide , the conformational preference is influenced by the nature of the aromatic ring. acs.orgnih.gov While many N-methyl aromatic amides predominantly adopt the cis conformation, the N-(2-azulenyl) derivative shows a significant population of the trans conformer, which is attributed to the increased coplanarity of the 2-azulenyl group with the amide plane. acs.orgnih.gov This highlights the subtle electronic and steric effects that govern the conformational landscape of these molecules.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound and its analogues. The most prominent absorption band in the FTIR spectrum of these compounds is the amide I band, which corresponds to the C=O stretching vibration and typically appears in the region of 1630-1680 cm⁻¹.

For N-(furan-2-ylmethyl)acetamide , the IR spectrum shows a strong absorption at 1646 cm⁻¹ for the amide C=O stretch. acs.orguniovi.es Other significant bands include N-H stretching and bending vibrations for secondary amides, and C-H, C-O, and C-N stretching vibrations. acs.orguniovi.es

The table below lists the characteristic FTIR absorption bands for several N-(furan-2-yl)-acetamide derivatives.

| Compound Name | Characteristic FTIR Bands (cm⁻¹) |

| N-(furan-2-ylmethyl)acetamide | 3274 (N-H), 1646 (C=O) acs.orguniovi.es |

| N-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamide | 3390, 3280 (O-H, N-H), 1623 (C=O) acs.orguniovi.es |

| 5-(Acetamidomethyl)furan-2-yl)methyl Acetate (B1210297) | 1733 (ester C=O), 1699 (amide C=O) acs.orguniovi.es |

| 2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide | 3278 (O-H, N-H), 1652 (C=O) uniovi.es |

Mass Spectrometric Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like furan derivatives. mdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. mdpi.comscielo.br The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. scielo.br

For N-benzyl-N-(furan-2-ylmethyl)acetamide, a related analogue, GC-MS analysis was performed using an Agilent 6850 series II chromatograph coupled to an Agilent 5975B VL MSD electron impact (EI) mass spectrometer. scielo.br The chromatographic method involved an initial oven temperature of 80 °C for 3 minutes, followed by a temperature ramp of 15 °C/min up to 350 °C, held for 2 minutes. scielo.br The molecular ion of this compound was detected at m/z = 229.1. researchgate.net The fragmentation pattern can provide valuable structural information. For instance, in the analysis of furan derivatives, characteristic fragmentation pathways are often observed. ethz.ch

The choice of the GC column is critical for achieving good separation of furan derivatives. mdpi.com Columns such as the HP-5MS are commonly used and can effectively separate various furan isomers. mdpi.com The development of GC methods is often preceded by the chemical synthesis of the target compound to serve as a reference standard. semanticscholar.org

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

| Parameter | Value | Reference |

| Column Type | Agilent 19091S-433E HP-5MS | scielo.br |

| Injector Temperature | 260 °C | scielo.br |

| Split Ratio | 15:1 | scielo.br |

| Initial Oven Temperature | 80 °C (held for 3 min) | scielo.br |

| Temperature Ramp | 15 °C/min to 350 °C | scielo.br |

| Final Temperature | 350 °C (held for 2 min) | scielo.br |

| Ionization Mode | Electron Impact (EI) | scielo.br |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. ethz.chchemrxiv.org This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between compounds with the same nominal mass. ethz.ch Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS for the analysis of a wide range of compounds, including furan derivatives. rsc.orgacs.org

For instance, the characterization of various furan derivatives has been successfully achieved using ESI-TOF-HRMS (Electrospray Ionization-Time-of-Flight High-Resolution Mass Spectrometry). acs.org In one study, the calculated mass for the [M+Na]+ ion of N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide was 192.0631, and the found mass was 192.0634, demonstrating the high accuracy of the technique. acs.orguniovi.es Similarly, for 2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide, the calculated [M+Na]+ was 226.0241 and the found value was 226.0245. acs.orguniovi.es

HRMS can be combined with liquid chromatography (LC) to analyze complex mixtures and provide structural confirmation of the separated components. ethz.chfossiliontech.com This combination is particularly useful for identifying furan derivatives in various matrices. ethz.ch

Table 2: Example HRMS Data for Furan Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide | [M+Na]+ | 192.0631 | 192.0634 | acs.orguniovi.es |

| 2-Chloro-N-[(5-(hydroxymethyl)furan-2-yl)methyl]acetamide | [M+Na]+ | 226.0241 | 226.0245 | acs.orguniovi.es |

| (E)-N-(2-(1-(furan-2-carbonyl)piperidin-4-yl)-1-phenylvinyl)-N-methylacetamide | [M+H]+ | 393.2173 | 393.2181 | rsc.org |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both assessing the purity of synthesized compounds and for their isolation from reaction mixtures. scielo.brsemanticscholar.org Thin-layer chromatography (TLC) is a quick and convenient method to monitor the progress of a reaction and to get a preliminary indication of purity. scielo.br For purification, column chromatography on silica (B1680970) gel is a widely used method. scielo.brsemanticscholar.org

High-performance liquid chromatography (HPLC) is a powerful technique for the quantitative determination of purity. mdpi.com An HPLC method was developed for the simultaneous separation and quantification of ten furan derivatives using a C18 column and a diode array detector (DAD). nih.gov This method demonstrated good selectivity and sensitivity, with detection limits in the low mg/L range. nih.gov The purity of target compounds is often determined to be greater than 95% by HPLC analysis. mdpi.com

The choice of eluent for column chromatography is critical for achieving good separation. For example, a gradient of ethyl acetate in hexane (B92381) has been used to purify N-(furan-2-ylmethyl)acetamide. semanticscholar.org Similarly, a 3:1 hexane-ethyl acetate mixture was used to purify N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.brresearchgate.net

Elemental Analysis

Elemental analysis, also known as combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. wikipedia.orglibretexts.org A weighed sample of the pure compound is combusted in an excess of oxygen, converting carbon to carbon dioxide and hydrogen to water. libretexts.org The amounts of CO2 and H2O are then measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. libretexts.org If other elements like nitrogen are present, they are also converted to specific oxides and quantified. wikipedia.org

The results of elemental analysis are typically reported as the weight percentage of each element present in the compound. acs.orgnih.gov This data is then used to determine the empirical formula of the compound. wikipedia.org The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula to confirm the compound's composition. acs.orgresearchgate.net For many furan and pyridine (B92270) derivatives, the structures have been confirmed by methods including elemental analysis. acs.orgnih.gov

Table 3: Hypothetical Elemental Analysis Data for this compound (C₇H₉NO₂)

| Element | Theoretical % | Found % |

| Carbon (C) | 60.42 | 60.35 |

| Hydrogen (H) | 6.52 | 6.58 |

| Nitrogen (N) | 10.07 | 10.01 |

| Oxygen (O) | 23.00 | 23.06 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores, which are the parts of the molecule that absorb light.

Furan itself exhibits a UV absorption spectrum. spectrabase.comnist.gov The UV spectra of furan derivatives, such as furfural (B47365) and hydroxymethylfurfural, show a dominant peak around 278 nm. nih.gov The position and intensity of the absorption bands in this compound and its analogues are influenced by the furan ring and the acetamide group, as well as any other substituents present. For example, the presence of intense absorption bands in the UV range of 190–350 nm has been established for various amides. researchgate.net The UV-Vis spectrum can be used to monitor the presence of furan derivatives in various samples. nih.gov

Computational and Theoretical Investigations of N Furan 2 Yl N Methylacetamide and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful tool for examining the structural and electronic properties of N-(furan-2-yl)-N-methylacetamide and related molecules.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangements of atoms in a molecule, a process known as geometry optimization. For amide-containing compounds like this compound, a key area of investigation is the rotational barrier around the amide C-N bond, which leads to the existence of cis and trans isomers (also referred to as E and Z rotamers, respectively). scielo.brresearchgate.netconicet.gov.arconicet.gov.ar

In a study of the analogue N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of nine stable conformations, comprising four Z (trans) and five E (cis) structures. scielo.brresearchgate.netconicet.gov.arconicet.gov.ar This highlights the complex conformational landscape that can be explored through computational means. The presence of a hindered cis-trans rotational equilibrium is a common feature in such tertiary amides and can be influenced by steric and electronic effects of the substituents. scielo.br The choice of solvent can also play a role in the conformational preferences of amides. scielo.br

The planarity of the furan (B31954) ring and its orientation relative to the acetamide (B32628) group are also critical aspects of the molecular geometry. In studies of N-azulenyl-N-methyl amides, it was found that the N-(2-azulenyl) group, due to a higher degree of coplanarity with the amide plane, favored a trans conformation. nih.gov This suggests that the electronic nature and steric profile of the aromatic ring significantly influence the conformational preferences of the entire molecule.

Table 1: Conformational Data of N-benzyl-N-(furan-2-ylmethyl)acetamide from DFT Calculations. scielo.brresearchgate.netconicet.gov.arconicet.gov.ar

| Conformation Type | Number of Stable Structures |

| Z (trans) | 4 |

| E (cis) | 5 |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity and interactions. DFT calculations provide valuable insights into these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed over the imidazole and chloro-substituted phenyl ring, indicating the regions of electron donation and acceptance. acadpubl.eumalayajournal.org The calculated HOMO-LUMO energy gap for this molecule was 4.0106 eV, suggesting good chemical stability. acadpubl.eumalayajournal.org In another study on N'-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes, DFT calculations showed that the free ligand had the highest HOMO-LUMO energy gap, while the Ni(II) complex had the lowest. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. The MEP helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions and intermolecular interactions. acadpubl.eumalayajournal.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.org These predictions can be a powerful aid in structure elucidation and in the interpretation of experimental spectra. arxiv.org

For N-benzyl-N-(furan-2-ylmethyl)acetamide, the calculated 1H and 13C NMR chemical shifts showed good agreement with the experimental values, helping to confirm the presence of both E and Z rotamers in solution at room temperature. scielo.brresearchgate.net The use of a polarizable continuum model (PCM) in these calculations helps to account for the effect of the solvent on the chemical shifts. scielo.brresearchgate.netconicet.gov.arconicet.gov.ar However, for primary and secondary amides, continuum solvation models may not accurately simulate the NMR chemical shifts for N-H protons due to the significant influence of hydrogen bonding. scielo.br

The accuracy of predicted NMR chemical shifts has been steadily improving with the development of more sophisticated computational methods and basis sets. nih.gov Machine learning approaches are also emerging as powerful tools for the rapid and accurate prediction of NMR chemical shifts. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.net It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. faccts.de

Molecular Dynamics Simulations (Potential for Conformational Dynamics and Intermolecular Interactions)

While DFT provides static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule moves and interacts with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes and intermolecular interactions. rsc.org

In Silico Modeling for Structure-Activity Relationships

In silico modeling, which encompasses a range of computational techniques, is a cornerstone of modern drug discovery and materials science. It aims to establish Structure-Activity Relationships (SAR) , which correlate the chemical structure of a compound with its biological activity or physical properties. mdpi.com

For furan-containing compounds, SAR studies can help to identify which structural features are crucial for a desired activity. nih.gov For example, in the development of ST2 inhibitors for treating graft-versus-host disease, SAR studies of 1-(furan-2-ylmethyl)pyrrolidine-based compounds were conducted to optimize their efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of in silico modeling that uses statistical methods to create mathematical equations relating chemical structure to activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. mdpi.com Molecular docking, another in silico technique, predicts the preferred orientation of a molecule when bound to a receptor or enzyme, providing insights into the binding mode and potential interactions. mdpi.com

Molecular Docking with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Although specific docking studies for this compound were not identified, research on various furan-acetamide analogues demonstrates their potential to interact with a range of biological enzymes implicated in various diseases.

Studies on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives have identified them as potential inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are key enzymes in melanin (B1238610) synthesis. mdpi.com Molecular docking of these compounds revealed strong binding affinities, in some cases superior to the standard inhibitor, kojic acid. mdpi.com For instance, the most active leads, BF4 and BF5, showed binding affinities of -11.50 kcal/mol and -13.30 kcal/mol against hTYRP1 and hTYR, respectively. mdpi.com

In the context of antibacterial research, novel furan-azetidinone hybrids have been docked against several E. coli enzyme targets, including enoyl reductase. ijper.org The results were promising, with compounds 4E and 4D identified as potential inhibitors of enoyl reductase. ijper.org The docking analysis showed that the phenyl groups of compound 4e formed pi-pi stacking interactions with key amino acid residues PHE 94 and TYR 146 at the active site. ijper.org Similarly, docking studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines against Mycobacterium tuberculosis Enoyl-ACP reductase (InhA) also indicated significant binding interactions. scispace.com The unsubstituted and para-substituted phenyl systems were found to make good binding interactions, with the oxadiazole core of one analogue stacking with the NAD+ cofactor. scispace.com

Furthermore, furan has been incorporated into peptide-based inhibitors targeting Protein Arginine Deiminase type IV (PAD4), an enzyme linked to rheumatoid arthritis. nih.gov Molecular docking simulations showed these peptide-based inhibitors entering the binding site and interacting with essential amino acids involved in the enzyme's catalytic activity. nih.gov

These studies collectively suggest that the furan-acetamide scaffold, characteristic of this compound, is a viable pharmacophore for interacting with diverse enzymatic targets. The furan ring often participates in key interactions, such as pi-pi stacking or hydrogen bonding, which are crucial for binding affinity and inhibitory activity.

Table 1: Molecular Docking Data for this compound Analogues

| Compound Class | Biological Target | Top Docking Score / Binding Energy | Key Interactions Noted |

| Furan-1,3,4-oxadiazole N-phenylacetamides | Human Tyrosinase (hTYR) | -13.30 kcal/mol | Interactions with active site residues |

| Furan-1,3,4-oxadiazole N-phenylacetamides | Human Tyrosinase-Related Protein-1 (hTYRP1) | -11.50 kcal/mol | Interactions with active site residues |

| Furan-azetidinone hybrids | E. coli Enoyl Reductase | Glide Score: -9.195 | Pi-pi stacking with PHE 94 and TYR 146 |

| N-(furan-2-yl) methanimine (B1209239) oxadiazoles | M. tuberculosis Enoyl-ACP Reductase | Not specified | π-π stacking with PHE149; stacking with NAD+ cofactor |

| Furan-containing peptide inhibitors | Protein Arginine Deiminase type IV (PAD4) | Not specified | Interaction with essential catalytic amino acids |

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out candidates with poor pharmacokinetic profiles. Unfavourable ADME properties are a major cause of failure for drug candidates in later development stages. nih.gov For this compound and its analogues, several studies have employed computational tools to predict their drug-likeness and ADME characteristics.

For example, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies were conducted on a series of thiazole (B1198619) Schiff base derivatives containing phenyl and furan rings. nih.govplos.org These analyses validated the potential for good oral bioavailability of the synthesized compounds. nih.govplos.org Similarly, the ADMET properties of furan-1,3,4-oxadiazole tethered N-phenylacetamide structural hybrids were evaluated and showed promising prospects. mdpi.com

Computational analysis of various furan-containing heterocyclic compounds often involves evaluating their compliance with Lipinski's Rule of Five, which helps to predict drug-likeness. Studies on pyrimidine (B1678525) and pyridine (B92270) derivatives incorporating furan rings have utilized such predictions to guide the design of potential inhibitors. nih.gov The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility and interaction with biological targets.

Table 2: Predicted ADME Properties for Representative Furan-Containing Analogues

| Compound Class | Prediction Tool/Method | Predicted Properties | Reference |

| Furan-thiazole Schiff bases | In silico ADMET | Good oral bioavailability validated | nih.govplos.org |

| Furan-1,3,4-oxadiazole N-phenylacetamides | ADMET analysis | Good ADMET and medicinal properties | mdpi.com |

| Benzofuran-based carbazole (B46965) derivatives | ADMET analysis | Drug-likeness and pharmacokinetic parameters assessed | mdpi.com |

| Pyrimidine and pyridine derivatives | In silico ADME prediction | Drug-likeness based on pharmacophoric features | nih.gov |

Chemical Reactivity and Transformation Mechanisms of N Furan 2 Yl N Methylacetamide and Analogues

Hydrolytic Stability of the Amide Bond

The amide bond is generally stable; however, its hydrolysis can be influenced by the nature of the acyl group and the reaction conditions. nih.gov In N-acyl amino acid amides, electron-rich acyl groups can accelerate the hydrolysis of a remote amide bond under mild acidic conditions. nih.gov While specific data on the hydrolytic stability of N-(Furan-2-yl)-N-methylacetamide is not extensively detailed in the provided results, general principles of amide hydrolysis apply. Amides are the least reactive among carboxylic acid derivatives towards hydrolysis, following the general order: Acid Chlorides > Anhydrides > Esters > Amides. doubtnut.com

Hydrolysis of amides can occur under both acidic and basic conditions, although tertiary amides are generally more resistant to cleavage than primary and secondary amides. arkat-usa.org For related compounds, such as 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. smolecule.com Similarly, the acetamide (B32628) group in N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide undergoes hydrolysis under acidic or basic conditions. The process typically involves the nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate. arkat-usa.org

| Compound Analogue | Reaction Condition | Outcome | Reference |

| 2-(benzyloxy)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acetamide | Acidic or basic conditions | Hydrolysis of amide bond to carboxylic acid | smolecule.com |

| N,N-Dimethyl-2-{[(5-methylfuran-2-yl)methyl]amino}acetamide | Acidic or basic conditions | Hydrolysis of acetamide group | |

| N-Acyl amino acid amides | Mild acidic conditions (e.g., TFA/water) | Hydrolysis of remote amide bond accelerated by electron-rich acyl groups | nih.gov |

Nucleophilic and Electrophilic Reactions of the Furan (B31954) and Amide Moieties

The furan ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic attack, primarily at the C5 position when the C2 position is substituted. pharmaguideline.comchemicalbook.com The reactivity of furan towards electrophilic substitution is significantly higher than that of benzene. chemicalbook.comnumberanalytics.com

Electrophilic Reactions of the Furan Ring:

Halogenation: Furan reacts vigorously with halogens. For instance, bromination at low temperatures can yield 2-bromofuran. pharmaguideline.com With an electron-withdrawing substituent at the 2-position, bromination tends to occur at the 5-position. pharmaguideline.com

Nitration: Mild nitrating agents like acetyl nitrate (B79036) at low temperatures are used to introduce a nitro group. pharmaguideline.comnumberanalytics.com

Sulfonation: Furan can be sulfonated using sulfur trioxide-pyridine complex at room temperature. pharmaguideline.comuobasrah.edu.iq

Acylation: Friedel-Crafts acylation requires mild catalysts like phosphoric acid or boron trifluoride. pharmaguideline.com

Amidoalkylation: The furan ring can undergo amidoalkylation reactions with N-acyliminium ions, which are typically generated in the presence of protonic or Lewis acids. ineosopen.org

Nucleophilic Reactions: The amide moiety can participate in nucleophilic reactions. For instance, the nitrogen atom of the amide can act as a nucleophile. A notable reaction is the SN2 substitution at the amide nitrogen, which can lead to the formation of N-N bonds, yielding hydrazide derivatives under specific conditions. nih.gov In analogues like 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide, the chlorine atom can be substituted by various nucleophiles.

| Reaction Type | Reagent/Condition | Typical Product | Reference |

| Electrophilic Substitution | |||

| Halogenation | Br₂ in DMF at –5°C | 2-Bromofuran | pharmaguideline.com |

| Nitration | Acetyl nitrate, low temperature | 2-Nitrofuran | pharmaguideline.comnumberanalytics.com |

| Sulfonation | SO₃-pyridine complex | Furan-2-sulfonic acid | pharmaguideline.comuobasrah.edu.iq |

| Acylation | Acid anhydride (B1165640), mild catalyst | 2-Acylfuran | pharmaguideline.com |

| Nucleophilic Substitution | |||

| At amide nitrogen | O-tosyl hydroxamates, amine nucleophiles | Hydrazide derivatives | nih.gov |

| At α-carbon (analogue) | Nucleophiles (amines, thiols) | Substituted acetamide |

Ring Transformations and Cyclization Reactions

The furan ring in this compound and its analogues can undergo various ring-opening and cyclization reactions, leading to the formation of diverse chemical structures.

Ring Opening: N-acylated furfurylamines can undergo a base-induced ring-opening isomerization to form N-acyl-5-aminopenta-2,4-dienals. sigmaaldrich.cn Oxidation of the furan ring with agents like sodium hypochlorite (B82951) or hydrogen peroxide can also lead to ring opening. pharmaguideline.com

Cyclization Reactions:

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions with dienophiles, forming bicyclic adducts. pharmaguideline.com

[3+2] Cyclization: Tetrasubstituted 3-acylfuran derivatives can be synthesized via [3+2] cyclization reactions. researchgate.net

Intramolecular Cyclization: Enynones can undergo metal-catalyzed cyclization to form furyl carbene intermediates, which can then be trapped to form various functionalized furan derivatives. chim.it Mercury(II)-salt-mediated cyclizations of unsaturated systems are also a known method for forming cyclic structures. beilstein-journals.org

Piancatelli Rearrangement: In certain multicomponent reactions involving furfural (B47365), a carbo-Piancatelli rearrangement can occur, leading to cyclopentanone (B42830) derivatives. researchgate.net

| Reaction Type | Starting Material/Condition | Product Type | Reference |

| Ring Opening | N-acylated furfurylamines, LDA | N-acyl-5-aminopenta-2,4-dienals | sigmaaldrich.cn |

| Ring Opening | Furan, oxidizing agents (e.g., NaOCl) | Acyclic compounds | pharmaguideline.com |

| [4+2] Cycloaddition | Furan, dienophile | Bicyclic adduct | pharmaguideline.comresearchgate.net |

| [3+2] Cyclization | N-heterocyclic carbene catalyzed reaction | Tetrasubstituted 3-acylfuran | researchgate.net |

| Intramolecular Cyclization | Enynones, metal catalyst | Functionalized furans | chim.it |

| Piancatelli Rearrangement | Furfural, 2-naphthol, acetamide | Dihydrocyclopenta[b]naphtho[d]furan derivative | researchgate.net |

Functional Group Interconversions (e.g., Reduction of Carbonyls)

The functional groups in this compound, particularly the amide carbonyl, can be transformed into other functional groups through various interconversion reactions. solubilityofthings.com

A primary transformation is the reduction of the amide carbonyl group. Unlike aldehydes and ketones, which are readily reduced by reagents like sodium borohydride (B1222165) (NaBH₄), the reduction of amides typically requires more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgimperial.ac.uk The reduction of a tertiary amide like this compound with LiAlH₄ would be expected to yield the corresponding tertiary amine, N-ethyl-N-(furan-2-ylmethyl)amine. This is because the mechanism of amide reduction involves the direct reduction of the carbonyl group without cleavage of the C-N bond, which is different from the reduction of esters. imperial.ac.uk

Other functional group interconversions can also be envisioned for analogues. For example, in 2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide, the furan ring can be oxidized to a furanone.

| Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| Amide Carbonyl | LiAlH₄ | Amine | imperial.ac.uk |

| Amide Carbonyl | Borane (BH₃) | Amine | imperial.ac.uk |

| Furan Ring (in analogue) | Oxidation (e.g., KMnO₄) | Furanone/Lactone | |

| Aldehyde/Ketone Carbonyl | NaBH₄ or LiAlH₄ | Alcohol | libretexts.org |

In Vitro Biological Activity Studies and Structure Activity Relationship Sar

Enzyme Inhibition Assays

The ability of N-(Furan-2-yl)-N-methylacetamide derivatives to inhibit various enzymes has been a subject of investigation, revealing potential applications in several therapeutic areas.

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of inflammatory mediators. Studies on 2-arylbenzo[b]furan derivatives have demonstrated their potent inhibitory activities against human LOXs. For instance, moracin C, a naturally occurring 2-arylbenzo[b]furan, was identified as a potent LOX inhibitor, with a notable selectivity for 12-LOX. nih.gov These compounds are believed to act as competitive inhibitors of LOXs. nih.gov The presence of phenolic hydroxyl groups in the 2-arylbenzo[b]furan structure suggests a potential for redox-active inhibition, as demonstrated by the radical scavenging properties of moracin C in a DPPH assay. tandfonline.com

Structure-activity relationship (SAR) studies on furan-ring fused chalcones, which share structural similarities, indicate that the attachment of a furan (B31954) ring can significantly enhance antiproliferative activity, a downstream effect of pathways involving LOX. iiarjournals.orgiiarjournals.org For aminomethylene-thiophene based LOX inhibitors, the replacement of the thiophene (B33073) ring with a furan ring was tolerated but did not improve inhibitory effectiveness. acs.org

Table 1: Lipoxygenase (LOX) Inhibition by Furan Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type | Source |

| Moracin C | 12-LOX | Potent inhibitor | Competitive | nih.gov |

| Artoindonesianin B-1 | LOXs | Potent inhibitor | Competitive | nih.gov |

| 5-cinnamoyl-6-hydroxy-3-phenlybenzofenone | Not Specified | 12.3 | Not Specified | iiarjournals.org |

| 5-cinnamoyl-6-hydroxy-7-methylbenzofuran | Not Specified | 16.1 | Not Specified | iiarjournals.org |

Note: Data presented is for furan derivatives, not this compound itself.

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. Research on furan-containing compounds has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A series of novel α-aminophosphonates with a furan motif demonstrated good dual inhibition against both AChE and BChE. researchgate.net Specifically, compound 4c from this series showed maximum inhibitory potential against AChE with an IC50 of 0.884 ± 0.002 µM and against BChE with an IC50 of 2.297 ± 0.091 µM. researchgate.net Kinetic studies suggested a mixed-type inhibition, with the compounds binding to both the peripheral anionic site and the catalytic anionic site of the enzymes. researchgate.net

Furthermore, (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate and its 4-nitrobenzoate (B1230335) analogue have shown inhibitory activity against both AChE and BChE at micromolar concentrations. dergipark.org.tr The dimethoxy derivative was found to be a more potent inhibitor than the nitro derivative. dergipark.org.tr Furo[3,2-c]coumarins have also been identified as low-micromolar AChE inhibitors, with compound 3d exhibiting an IC50 of 4.1 µM and a mixed-type inhibition mechanism. mdpi.com

Table 2: Cholinesterase (AChE and BChE) Inhibition by Furan Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| Compound 4c (α-aminophosphonate) | AChE | 0.884 ± 0.002 | - | Mixed | researchgate.net |

| Compound 4c (α-aminophosphonate) | BChE | 2.297 ± 0.091 | - | Mixed | researchgate.net |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | AChE | 3.25 | 7.2 ± 0.14 | Not Specified | dergipark.org.tr |

| (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | BChE | 8.45 | 13.78 ± 0.62 | Not Specified | dergipark.org.tr |

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | AChE | 8.45 | - | Not Specified | dergipark.org.tr |

| (5-formylfuran-2-yl) methyl 4-nitrobenzoate | BChE | 14.44 | - | Not Specified | dergipark.org.tr |

| Furo[3,2-c]coumarin 3d | AChE | 4.1 | 9.7 ± 0.6 | Mixed/Non-competitive | mdpi.com |

Note: Data presented is for furan derivatives, not this compound itself.

Urease Inhibition

Urease inhibitors are of interest for treating infections caused by urease-producing bacteria. Studies on acetamide-sulfonamide conjugates have shown their potential as urease inhibitors. semanticscholar.orgacs.org For instance, ibuprofen (B1674241) conjugated with sulfathiazole (B1682510) exhibited potent urease inhibition with an IC50 value of 9.95 ± 0.14 µM. semanticscholar.org The mode of inhibition for these conjugates was found to be competitive. semanticscholar.org

SAR studies on furan chalcones have revealed that the nature and position of substituents on the phenyl ring significantly influence urease inhibitory activity. researchgate.netnih.gov For example, 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one was found to be a potent urease inhibitor with an IC50 of 16.13 ± 2.45 µM. nih.gov In a series of hydrazone derivatives, those with a furan ring were found to have the lowest urease inhibition activity compared to thiophene or pyridine (B92270) containing analogues. acs.org

Table 3: Urease Inhibition by Acetamide (B32628) and Furan Derivatives

| Compound | IC50 (µM) | Inhibition Type | Source |

| Ibuprofen-sulfathiazole conjugate | 9.95 ± 0.14 | Competitive | semanticscholar.org |

| Flurbiprofen-sulfadiazine conjugate | 16.74 ± 0.23 | Competitive | semanticscholar.org |

| 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | 16.13 ± 2.45 | Not Specified | nih.gov |

| 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | 18.75 ± 0.85 | Not Specified | nih.gov |

| Thioxothiazolidinyl-acetamide 6i | 1.473–9.274 (range for series) | Not Specified | researchgate.net |

Note: Data presented is for acetamide and furan derivatives, not this compound itself.

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are used in the management of type 2 diabetes. Several 2,5-disubstituted furan derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug, acarbose. nih.govnih.gov For example, a 2,5-disubstituted furan derivative containing a 1,3-thiazole-2-thiol (B7767642) moiety (compound III-24) was found to be a highly potent inhibitor with an IC50 of 0.645 ± 0.052 µM and acted as a noncompetitive inhibitor. nih.gov Another derivative with an imidazole (B134444) moiety (compound III-11) showed an IC50 of 6.0 ± 1.1 µM and was an uncompetitive inhibitor. nih.gov

The presence of an azole group in these derivatives appears to be crucial for hydrogen bond interactions with the α-glucosidase enzyme. nih.gov In a series of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the derivative substituted with a 4-fluorophenyl group displayed significant inhibitory activity with an IC50 of 0.11 µM. mdpi.com

Table 4: Alpha-Glucosidase Inhibition by Furan Derivatives

Note: Data presented is for furan derivatives, not this compound itself.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, making them attractive therapeutic targets. While direct data on this compound is unavailable, derivatives containing furan and acetamide moieties have been investigated. Benzofuran (B130515) derivatives have shown selective inhibitory activity against SIRT2. nih.gov For example, compound 7e from a series of benzofuran derivatives was the most potent SIRT2 inhibitor with an IC50 of 3.81 µM, showing greater potency than the known inhibitor Tenovin-6. nih.gov

SAR studies indicated that benzofurans and furans preferentially target SIRT2. nih.gov In another study, a (5-phenylfuran-2-yl)methanamine (B3023609) derivative was identified as a potent SIRT2 inhibitor with an IC50 value of 2.47 µM, which is more potent than the reference compound AGK2. researchgate.net The development of sirtuin inhibitors has also explored Nε-acetyl-lysine analogs, where modifications to the acetyl group can confer potent and selective inhibition. rsc.org

Table 5: Sirtuin Inhibition by Furan and Acetamide Derivatives

| Compound | Target | IC50 (µM) | Selectivity | Source |

| Benzofuran derivative 7e | SIRT2 | 3.81 | Selective over SIRT1 and SIRT3 | nih.gov |

| (5-phenylfuran-2-yl)methanamine derivative 25 | SIRT2 | 2.47 | Not Specified | researchgate.net |

| Thienopyrimidinone with furan at N-7' | SIRT2 | Moderate to poor activity | Not Specified | acs.org |

| Nε-thioacetyl-lysine containing small molecule | SIRT1 | 2.7 | 8.5-fold vs SIRT2, >37-fold vs SIRT3 | rsc.org |

Note: Data presented is for furan and acetamide derivatives, not this compound itself.

Antioxidant Potential (In vitro mechanistic evaluation)

The antioxidant potential of furan-containing compounds has been evaluated using various in vitro assays, such as DPPH and ABTS radical scavenging. A series of novel α-aminophosphonates bearing a furan motif showed promising antioxidant activity, with compound 4c exhibiting the highest activity with an IC50 value of 30.04 µM in the DPPH assay. researchgate.net

In a study of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans, the ortho-hydroxy substituted derivative 2h was the most potent DPPH scavenger with an IC50 value of 6.28 µM. mdpi.com The antioxidant activity of these compounds is influenced by the nature and position of substituents on the aryl ring. mdpi.com Chalcone-based structures, which can be derived from furan, are also known to possess antioxidant properties. iiarjournals.org

Table 6: Antioxidant Activity of Furan Derivatives

| Compound | Assay | IC50 (µM) | Source |

| α-aminophosphonate 4c | DPPH | 30.04 | researchgate.net |

| 5-acetyl-2-(3,5-dimethoxyphenyl)benzo[b]furan 2h | DPPH | 6.28 | mdpi.com |

| 5-acetyl-2-(4-methoxyphenyl)benzo[b]furan 2g | DPPH | 16.84 | mdpi.com |

| 5-acetyl-2-(4-tolyl)benzo[b]furan 2f | DPPH | 26.67 | mdpi.com |

Note: Data presented is for furan derivatives, not this compound itself.

Advanced Applications and Future Research Directions

Applications in Polymer Science (e.g., Furan-based Poly(ester amide)s)

The furan (B31954) moiety within N-(Furan-2-yl)-N-methylacetamide is a key precursor for the development of innovative polymers. Furan-based monomers, derived from renewable biomass sources, are gaining attention as sustainable alternatives to petroleum-based counterparts for creating high-performance polymers like polyesters and polyamides. researchgate.net The presence of both the furan ring and the amide group in the scaffold suggests its potential as a monomer or a modifying agent in the synthesis of furan-based poly(ester amide)s. researchgate.net

Research into hyperbranched poly(ester-amide)s has demonstrated their effectiveness as toughening agents in materials like modified wood, where they can be integrated with other polymers. researchgate.net This indicates a potential application for furan-amide structures in creating composite materials with enhanced mechanical properties. The amide linkage can contribute to inter-chain hydrogen bonding, potentially improving the thermal and mechanical stability of the resulting polymers. The furan ring itself can undergo reactions like the Diels-Alder cycloaddition, offering a pathway to cross-linked or thermally reversible polymer networks.

Table 1: Potential Roles of Furan-Amide Scaffolds in Polymer Science

| Application Area | Potential Function of this compound | Resulting Polymer Properties |

| Monomer Synthesis | Can act as a building block for linear or hyperbranched poly(ester amide)s. | High molecular weight, enhanced thermal stability, improved mechanical strength. |

| Polymer Modification | Can be incorporated as a comonomer or additive. | Increased toughness, modifiable surface properties, potential for cross-linking. |

| Sustainable Polymers | Serves as a monomer derived from potential biomass sources. ijabbr.com | Alternative to fossil fuel-based polymers, biodegradable potential. |

Role in Ligand Design for Metal Complexes

The this compound structure contains multiple potential coordination sites—the furan ring's oxygen atom, the amide oxygen, and the amide nitrogen—making it a promising candidate for ligand design in coordination chemistry. Furan derivatives are known to act as effective ligands, forming stable complexes with a variety of transition metal ions. nih.govresearchgate.net

Schiff bases derived from furfurylamine (B118560), a related furan compound, have been shown to coordinate with metal ions like Ag(I) through their imine nitrogen and another donor atom, forming complexes with distinct geometries. mdpi.com For instance, the complex (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine coordinates to Ag(I) in a κ²N,N' fashion. mdpi.com Similarly, hydrazone Schiff-base ligands containing a furan ring chelate with metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) via the azomethine nitrogen and a deprotonated enolized carbonyl oxygen. nih.gov This body of research strongly suggests that this compound could act as a bidentate or even multidentate ligand, coordinating to metal centers to create complexes with potential applications in catalysis, materials science, and biological systems.

Agrochemical Formulation Development (Focus on active agent enhancement)

In the field of agrochemicals, formulation technology is critical for maximizing the efficacy of active ingredients. One of the key challenges is ensuring the efficient penetration of the active agent into the target plant. N-substituted amides, such as N-methylacetamide and N-substituted pyrrolidones, have been investigated for their role as solvents and penetration enhancers in agrochemical formulations. justia.comwikipedia.org

N-methylacetamide itself is used as an intermediate in the production of agrochemicals. wikipedia.org Furthermore, certain N-substituted pyrrolidones have been shown to significantly increase the uptake of active ingredients into plants compared to standard formulations. justia.com These compounds can act as polar aprotic solvents, dissolving the active agent and facilitating its transport across the plant cuticle. justia.com Given its structural similarity as an N-substituted amide, this compound could potentially serve a similar function, enhancing the bioavailability of fungicidal, herbicidal, or insecticidal compounds. Its furan component might also confer specific solubility or interaction properties beneficial for particular active agents.

Utility as Building Blocks in Organic Synthesis

This compound is a functionalized heterocyclic compound, making it a valuable building block for the construction of more complex molecules. The furan ring can undergo a variety of transformations, and the N-methylacetamide group provides a handle for further functionalization. Related furan-containing molecules are recognized as important intermediates in organic synthesis. smolecule.comevitachem.com For example, N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide is utilized as an intermediate in the preparation of more elaborate organic structures. smolecule.com

The synthetic versatility of such scaffolds allows for their use in creating a library of derivatives for applications in medicinal chemistry and materials science. acs.org The furan ring can be a precursor to other cyclic systems through cycloaddition reactions, while the amide bond can be cleaved or modified. This dual reactivity makes this compound a strategic starting point for synthesizing target molecules with specific functionalities and three-dimensional structures.

Table 2: Synthetic Utility of the this compound Scaffold

| Reactive Site | Type of Reaction | Potential Products |

| Furan Ring | Electrophilic Substitution, Diels-Alder, Oxidation | Substituted furans, bicyclic adducts, dicarbonyl compounds |

| Amide Group | Hydrolysis, Reduction, Alkylation | Furan-2-yl-methylamine, secondary amines, complex amides |

| Methyl Group (on N) | Potential for functionalization via C-H activation | Derivatized amide structures |

Outlook for Novel Furan-Amide Scaffold Development

The furan-amide scaffold represents a promising area for future research and development. The furan ring is considered a "privileged" structure in medicinal chemistry, appearing in numerous bioactive compounds. ijabbr.com The combination of this heterocyclic system with an amide linkage creates opportunities for designing novel molecules with tailored biological and material properties.

Future research is likely to focus on several key areas:

Medicinal Chemistry: Exploring derivatives of the furan-amide scaffold for potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects. ijabbr.com The scaffold can be used as a bioisostere for other aromatic rings in existing drug molecules to optimize pharmacokinetic properties. ijabbr.com

"Green" Chemistry: Utilizing biomass-derived furan precursors to synthesize these scaffolds, aligning with the principles of sustainable chemistry. ijabbr.com

Materials Science: Designing novel polymers, resins, and coatings with unique thermal, mechanical, or electronic properties based on furan-amide monomers. smolecule.comsmolecule.com

Catalysis: Developing new metal complexes with furan-amide ligands for use in a wide range of catalytic transformations.

The systematic exploration and derivatization of the this compound core will likely lead to the discovery of new compounds with significant scientific and industrial applications.

Q & A

Q. What are the primary synthetic routes for N-(Furan-2-yl)-N-methylacetamide and its derivatives?

Methodological Answer:

- Pd-Catalyzed Cross-Coupling : A Pd-catalyzed cross-electrophile coupling protocol can be adapted for synthesizing furan-containing acetamides. For example, dialkylation of iodobenzene derivatives with methyl acetamide precursors under optimized conditions (e.g., Pd(OAc)₂, Xantphos ligand, Zn powder, and DMA solvent at 80°C) yields substituted acetamides .

- One-Step Biomass Conversion : Derivatives like 2-(furan-2-yl)-2-hydroxyacetamide can be synthesized directly from vitamin C precursors via oxidative cleavage and condensation with amines. Yields vary with substituents (e.g., 90% for phenyl derivatives vs. 37% for branched alkylamines) .

- Acetylation of Amines : Refluxing furan-2-amine derivatives with acetic anhydride (e.g., 30 minutes at 100°C) followed by ice quenching provides crystalline acetamides, as demonstrated for structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include furan protons (δ 6.2–7.5 ppm) and acetamide carbonyl carbons (δ ~170 ppm). For example, 2-(furan-2-yl)-N-phenylacetamide shows a singlet at δ 8.55 ppm for the azomethine proton in imine-linked derivatives .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 300 for C₁₃H₈N₄O₃S derivatives) confirm molecular weight, while fragmentation patterns validate structural motifs like furan rings or methyl groups .

- IR Spectroscopy : Absorbances at ~1618 cm⁻¹ (C=N), ~721 cm⁻¹ (C-S-C), and ~1350 cm⁻¹ (C-O) help identify functional groups in hybrid derivatives .

Q. What safety protocols are recommended for handling acetamide derivatives?

Methodological Answer:

- PPE Requirements : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure. For chlorinated analogs (e.g., 2-chloro-N-(3-cyano-furyl)acetamide), work in a fume hood due to volatility .

- Storage : Store under inert gas (N₂/Ar) at 0–6°C for nitro- or sulfonyl-containing derivatives to prevent decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄ from dehydration reactions) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How do computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- PASS Algorithm : Predicts anti-tubercular activity (Pa score >0.68) by comparing molecular descriptors to known inhibitors. For example, derivatives with 3-nitro-phenyl substituents show higher Pa scores (0.82) due to enhanced electron-withdrawing effects .

- Molecular Docking : Docking into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) reveals hydrogen bonds with Tyr158 and hydrophobic interactions with Met103. Substitutions at the furan 5-position improve binding affinity by 15–20% .

Q. What structural modifications enhance the antitubercular activity of furan-acetamide hybrids?

Methodological Answer:

- Electron-Withdrawing Groups : Nitro (-NO₂) or sulfonyl (-SO₂) groups at the phenyl ring increase MIC values (e.g., 3.1 µg/mL for 5-nitro derivatives vs. 6.5 µg/mL for methoxy analogs) by stabilizing ligand-enzyme interactions .

- Linker Optimization : Replacing methylene (-CH₂-) with ethylene (-CH₂CH₂-) in the acetamide side chain reduces steric hindrance, improving docking scores by 1.2 kcal/mol .

Q. How do crystallographic studies inform the design of this compound analogs?

Methodological Answer:

- Hydrogen Bond Networks : In N-(4-chloro-2-nitrophenyl)acetamide derivatives, intermolecular C–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing, which correlates with improved thermal stability (Tₘ > 200°C) .

- Torsional Analysis : Nitro groups twisted 16.7° from the benzene plane reduce steric clashes in the active site, as seen in X-ray structures of sulfonamide hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.